molecular formula C7H7BrO3S B1425348 Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate CAS No. 113589-26-7

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Cat. No.: B1425348
CAS No.: 113589-26-7
M. Wt: 251.1 g/mol
InChI Key: BHECESYNGLJWQG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H7BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method includes the bromination of 3-hydroxy-5-methylthiophene-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting brominated product is then esterified with methanol in the presence of an acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate has been investigated for various biological activities:

  • Antimicrobial Properties: Studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against:
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus (MSSA)0.125 µg/mL
    Escherichia coli0.5 µg/mL
    Methicillin-resistant Staphylococcus aureus (MRSA)0.255 µg/mL

This suggests potential for developing new antimicrobial agents, especially against drug-resistant strains.

  • Anticancer Activity: In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways. It interacts with enzymes and receptors involved in cell signaling, influencing processes critical for cell growth and survival.

Industrial Applications

In addition to its biological applications, this compound is utilized in:

  • Organic Semiconductor Production: Its unique properties make it suitable for developing materials used in electronic devices.
  • Synthesis of Complex Thiophene Derivatives: It serves as a building block in the synthesis of more complex compounds for research and industrial applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant antibacterial activity against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Effects

Another study focused on cancer cell lines where the compound was found to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins. This pathway indicates potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
  • Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate
  • Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Uniqueness

The methyl group at the 5-position further differentiates it from other similar compounds, potentially affecting its physical and chemical properties.

Biological Activity

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a sulfur-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula: C10H9BrO3S
  • Molar Mass: Approximately 265.12 g/mol
  • Structural Features: The compound features a thiophene ring with a bromine atom at position 4 and a hydroxyl group at position 3, along with a carboxylate group. These structural characteristics contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MSSA)0.125 µg/mL
Escherichia coli0.5 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)0.255 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against drug-resistant strains .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.

  • Mechanism of Action: The compound interacts with specific enzymes and receptors involved in cell signaling pathways, leading to altered phosphorylation states of proteins critical for cell growth and survival .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in cellular models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction: The compound acts as an inhibitor or activator of various enzymes, influencing biochemical pathways related to metabolism and signaling.
  • Cell Signaling Modulation: It affects key signaling proteins, impacting processes such as cell proliferation and apoptosis through modulation of phosphorylation states.
  • Biochemical Pathways: The compound participates in alkylation reactions that modify target biomolecules, potentially enhancing or inhibiting their functions .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant antibacterial activity, particularly against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections .

Study on Anticancer Effects

In another study focusing on cancer cell lines, the compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a pathway for potential therapeutic applications in oncology .

Properties

IUPAC Name

methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHECESYNGLJWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(=O)OC)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715988
Record name Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113589-26-7
Record name Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (4.6 g, 29 mmoles) is added dropwise at room temperature to a stirred solution of methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate (5.0 g, 29 mmoles) in acetic acid (25 mL). After 16 hours the mixture is stirred into ice water (200 mL), and the precipitate is filtered off, rinsed with water, with aqueous sodium thiosulfate, again with water and dried. Recrystallization from methyl t-butyl ether gave the pure product (4.1 g); mp 96°-97° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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